N-Acetyl-D-[1,2,3-13C3]neuraminic Acid
Description
Overview of Sialic Acids within the Context of Glycobiology
Sialic acids are a diverse family of nine-carbon α-keto acid sugars. nih.gov They are typically found at the non-reducing terminus of glycan chains on cell surfaces and in secreted glycoproteins. nih.govtandfonline.com This exposed position, combined with their negative charge and hydrophilic nature, allows them to significantly influence the biophysical properties of the cell surface and mediate a wide array of biological phenomena. nih.govnih.gov
Sialic acids are integral to the language of cells, modulating interactions that govern health and disease. nih.gov Their functions can be broadly categorized into two roles: as biological masks and as recognition ligands. capes.gov.brnih.gov
As masking agents, the bulky, negatively charged sialic acid residues can shield underlying carbohydrate or protein structures, preventing unwanted cellular interactions. nih.gov This "self" recognition is crucial for the immune system; for example, erythrocytes lacking surface sialic acid are quickly identified and removed from circulation. taylorandfrancis.com This masking can also be co-opted by pathogens to evade the host's immune response. nih.gov
Conversely, sialic acids act as specific ligands for a variety of binding proteins, including lectins. nih.gov These interactions are fundamental to numerous processes:
Cell-Cell Adhesion and Communication: Sialylated glycans are recognized by selectins and Siglecs (sialic acid-binding immunoglobulin-type lectins), mediating processes like lymphocyte homing, immune cell trafficking, and neural cell adhesion. nih.govjci.org
Pathogen Interaction: Many viruses (such as influenza) and bacteria use host sialic acids as receptors to initiate infection. nih.gov
Immune Regulation: The interaction between sialic acids and Siglec receptors, which are widely expressed on immune cells, plays a critical role in modulating immune responses and maintaining tolerance. nih.govjci.org
Development: Polysialic acid, a polymer of sialic acid residues, is crucial for neural development and plasticity. nih.govmdpi.com
The functional versatility of sialic acids stems from their remarkable structural diversity. taylorandfrancis.com This diversity arises from two main sources: modifications to the core sialic acid molecule and variations in the glycosidic linkage to the underlying glycan chain. nih.govresearchgate.net While over 90 forms of sialic acid have been identified, the most common in mammals are N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc). nih.govresearchgate.net
The type of linkage between the C-2 carbon of sialic acid and the hydroxyl group of the adjacent sugar residue is critical for biological recognition. nih.gov Specific enzymes called sialyltransferases create these linkages. The most common linkage types found in vertebrates are summarized below.
| Linkage Type | Attached To | Biological Context |
| α2-3 | Galactose (Gal) | Commonly found on a wide variety of glycoproteins and glycolipids; recognized by specific lectins and viruses. nih.govnih.gov |
| α2-6 | Galactose (Gal) or N-Acetylgalactosamine (GalNAc) | Prevalent on N-glycans of plasma proteins and on O-glycans; plays roles in immune cell interactions. nih.govnih.gov |
| α2-8 | Another Sialic Acid (Sia) | Forms oligosialic and polysialic acid chains, which are critical for neural cell adhesion molecule (NCAM) function and neural development. nih.govnih.gov |
This diversity in structure and linkage allows for a highly specific "sialo-code" that is interpreted by various endogenous and exogenous proteins to regulate cellular functions. taylorandfrancis.com
Principles and Applications of Stable Isotope Labeling in Biochemical Research
Stable isotope labeling is a fundamental technique used to trace metabolic pathways and quantify the dynamics of biological processes in vivo and in vitro. nih.gov The method involves introducing a molecule enriched with a heavy, non-radioactive isotope (e.g., ¹³C, ¹⁵N, ²H) into a biological system. nih.gov The labeled molecule, or "tracer," is chemically identical to its natural, unlabeled counterpart ("tracee") but can be distinguished by its greater mass using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov
Carbon is the backbone of most biological molecules, making its isotopes ideal for metabolic research. While radioactive ¹⁴C has been used historically, the stable isotope ¹³C is now favored in human studies for several key reasons:
Safety: ¹³C is a naturally occurring, stable isotope that does not emit ionizing radiation, posing no additional risk to research participants compared to the unlabeled compound. humankinetics.com
High-Resolution Analysis: Modern analytical methods like gas chromatography-mass spectrometry (GC-MS) and NMR can precisely measure the mass difference between labeled and unlabeled molecules, allowing for accurate quantification of isotopic enrichment. nih.govresearchgate.net
Natural Abundance Correction: Carbon naturally exists as ~98.9% ¹²C and ~1.1% ¹³C. nih.gov While this natural abundance must be mathematically corrected for, it also allows for experiments using substrates that are naturally higher in ¹³C (e.g., from C4 plants) as a cost-effective tracer alternative in some cases. nih.govhumankinetics.com
This specificity is crucial because it allows researchers to follow how the carbon backbone of sialic acid is assembled or broken down. Different metabolic pathways will result in distinct labeling patterns in downstream metabolites. By analyzing the specific positions of the ¹³C labels in these products using techniques like NMR or tandem mass spectrometry, researchers can:
Trace the flow of carbon atoms through specific biochemical reactions. nih.gov
Distinguish between competing metabolic pathways. nih.gov
Quantify metabolic fluxes with greater accuracy. nih.gov
Identify the structure of unknown metabolites. irisotope.com
Strategic Importance of N-Acetyl-D-[1,2,3-¹³C₃]neuraminic Acid as a Research Probe
N-Acetyl-D-[1,2,3-¹³C₃]neuraminic acid is a highly valuable tool for glycobiology research, combining the biological importance of sialic acid with the analytical power of position-specific stable isotope labeling. usbio.netisotope.com Its strategic importance lies in its ability to serve as a precise tracer for sialic acid metabolism.
By introducing this labeled compound to cells or organisms, researchers can directly monitor its incorporation into sialoglycans and track its catabolism. This enables detailed investigation into:
The kinetics of sialyltransferase and neuraminidase activity.
The regulation of sialic acid pools under different physiological or pathological conditions, such as cancer or inflammation, where sialylation is often altered. taylorandfrancis.commdpi.com
The metabolic fate of sialic acid carbons, determining if they are recycled into other central carbon metabolism pathways.
The use of this probe in conjunction with advanced analytical platforms like NMR and MS provides a window into the dynamic processes of the "sialome," offering unparalleled detail on how cells utilize this critical monosaccharide to mediate health and disease. isotope.com
Properties
Molecular Formula |
C₈¹³C₃H₁₉NO₉ |
|---|---|
Molecular Weight |
312.25 |
Synonyms |
[1,2,3-13C3]NANA; [1,2,3-13C3]Sialic Acid |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation Methodologies for N Acetyl D 1,2,3 13c3 Neuraminic Acid
Chemical Synthesis Approaches for Stereo- and Regioselective ¹³C Labeling
The total chemical synthesis of sialic acids involves intricate multi-step reaction sequences. While a complete chemical synthesis of the specifically labeled N-Acetyl-D-[1,2,3-¹³C₃]neuraminic acid is not commonly reported in a single process, the general strategies allow for its theoretical construction. These syntheses often start from simpler chiral building blocks, such as carbohydrates or amino acids, and progressively build the nine-carbon backbone.
A key challenge is the stereocontrolled formation of the C-C bond between the C3 of the pyruvate-derived moiety and the C4 of the mannosamine-derived portion. Stepwise chemical synthesis has been reported for N-acetyl[1-¹³C]neuraminic acid, demonstrating the feasibility of incorporating labels via chemical means. acs.org Adapting such a route for the [1,2,3-¹³C₃] isotopologue would necessitate the use of a similarly labeled three-carbon synthon.
The most direct strategy for introducing the ¹³C₃ label via a chemical or, more commonly, a chemoenzymatic approach is through the synthesis of isotopically labeled pyruvate (B1213749). The C1, C2, and C3 atoms of N-acetylneuraminic acid are derived directly from pyruvate during its condensation with N-acetyl-D-mannosamine (ManNAc). nih.govlsu.edu Therefore, the synthesis of [1,2,3-¹³C₃]pyruvic acid is the critical precursor design element.
The synthesis of other labeled precursors, such as N-[¹³C]-acetyl-D-mannosamine, is also a common strategy for introducing labels at other positions, like the acetyl group. nih.govlsu.edu For the specific target compound of this article, the focus remains on the pyruvate moiety. The combination of chemically synthesized, isotopically enriched precursors with enzymatic catalysis often provides the most efficient and highest-yielding pathway. nih.gov
Enzymatic Synthesis Pathways for N-Acetyl-D-[1,2,3-13C3]neuraminic Acid Production
Enzymatic synthesis has become the preferred method for producing N-acetylneuraminic acid and its isotopically labeled analogues due to its high efficiency, mild reaction conditions, and exceptional stereoselectivity, which circumvents the low yields and poor stereoselectivity sometimes seen in chemical methods. nih.govfrontiersin.org The core of this approach involves two key enzymes acting in sequence. nih.gov
N-Acetylglucosamine 2-epimerase (AGE) catalyzes the reversible epimerization of N-acetyl-D-glucosamine (GlcNAc) to N-acetyl-D-mannosamine (ManNAc). frontiersin.orgnih.gov GlcNAc is a relatively inexpensive and abundant starting material. nih.gov In the context of synthesizing N-Acetyl-D-[1,2,3-¹³C₃]neuraminic acid, the role of AGE is to generate the ManNAc substrate required for the subsequent aldol (B89426) condensation.
While some enzymes in this pathway can be bifunctional, possessing both epimerase and kinase activity, the epimerase function is the key first step in many biosynthetic routes. uniprot.orgnih.govuniprot.org This enzymatic conversion of GlcNAc to ManNAc is the first stage in a two-step enzymatic approach that is considered highly cost-effective for industrial-scale Neu5Ac production. nih.gov
The crucial step for isotopic incorporation is catalyzed by N-acetylneuraminic acid aldolase (B8822740) (NanA, also known as sialic acid aldolase). nih.govtoyobousa.com This enzyme performs a stereospecific aldol condensation between ManNAc and pyruvate to form N-acetylneuraminic acid. nih.govlsu.edufrontiersin.org To produce the target compound, commercially available [1,2,3-¹³C₃]pyruvate is used as the substrate in this reaction along with unlabeled ManNAc. nih.govlsu.edu
The NanA-catalyzed reaction is highly efficient and specific, directly yielding the desired D-glycero-D-galacto configuration of the final product. nih.gov The enzyme is known to act on the open-chain (keto) form of Neu5Ac for the reverse reaction, and it facilitates the formation of this structure from ManNAc and pyruvate in the synthetic direction. nih.gov
Table 1: Key Enzymes in the Biosynthesis of this compound
| Enzyme | EC Number | Function | Substrates for Labeled Synthesis |
| N-Acetylglucosamine 2-Epimerase | 5.1.3.14 wikipedia.org | Catalyzes the epimerization of N-acetyl-D-glucosamine (GlcNAc) to N-acetyl-D-mannosamine (ManNAc). | N-acetyl-D-glucosamine |
| N-Acetylneuraminic Acid Aldolase | 4.1.3.3 nih.gov | Catalyzes the aldol condensation of ManNAc and pyruvate to form N-acetylneuraminic acid (Neu5Ac). | N-acetyl-D-mannosamine, [1,2,3-¹³C₃]Pyruvate |
To improve efficiency and reduce costs associated with intermediate purification, one-pot multi-enzyme cascade systems have been developed. sciepublish.comnih.gov In these systems, multiple enzymatic reactions occur concurrently in a single reactor. For Neu5Ac synthesis, this typically involves combining N-Acetylglucosamine 2-epimerase (AGE) and N-Acetylneuraminic Acid Aldolase (NanA). nih.govnih.gov
In such a system designed for producing N-Acetyl-D-[1,2,3-¹³C₃]neuraminic acid, the reaction would start with the inexpensive GlcNAc and isotopically labeled [1,2,3-¹³C₃]pyruvate. frontiersin.org The AGE enzyme first converts GlcNAc to ManNAc, which is then immediately used by the NanA enzyme to react with the labeled pyruvate, driving the reaction towards the final labeled product. frontiersin.org
Researchers have optimized these cascade systems by adjusting various parameters. For instance, studies have identified optimal pH, temperature, and enzyme ratios to maximize yield. frontiersin.orgnih.gov One study found that a 1:4 ratio of AGE to NanA at 37°C and pH 8.5 resulted in a high yield of Neu5Ac. frontiersin.orgnih.gov Another key factor can be the concentration of cofactors like Mg²⁺, which can influence both yield and the molecular weight of resulting polymers in similar cascade systems. nih.gov These optimized one-pot systems represent an efficient and scalable method for producing isotopically labeled sialic acids. nih.govnih.gov
Table 2: Example of Optimized One-Pot Reaction Conditions
| Parameter | Optimal Value | Result | Source |
| Temperature | 37°C | High Yield | frontiersin.orgnih.gov |
| pH | 8.5 | High Yield | frontiersin.orgnih.gov |
| Ratio of AGE to NanA | 1:4 | High Yield | frontiersin.orgnih.gov |
| Pyruvate Concentration | 70 mM (with supplementation) | 9.2 g/L Neu5Ac from 20 g/L chitin | frontiersin.orgnih.gov |
Preparation of N-Acetyl-D-[1,2,3-¹³C₃]-Cytidine 5'-Monophospho-N-Acetyl-D-Neuraminic Acid (CMP-[1,2,3-¹³C₃]Neu5Ac) as a Glycosyltransferase Donor
The synthesis of complex carbohydrates and glycoconjugates for research purposes relies on the availability of activated sugar donors for use with glycosyltransferases. Cytidine (B196190) 5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac) is the high-energy donor substrate required by all sialyltransferases to transfer a sialic acid moiety to an oligosaccharide chain. nih.govbiosynth.com The preparation of its isotopically labeled analogue, CMP-[1,2,3-¹³C₃]Neu5Ac, follows established enzymatic methods, utilizing the labeled precursor N-Acetyl-D-[1,2,3-¹³C₃]neuraminic acid.
The enzymatic synthesis of CMP-[1,2,3-¹³C₃]Neu5Ac is catalyzed by the enzyme CMP-N-acetylneuraminic acid synthetase (CMAS, EC 2.7.7.43). nih.govmdpi.com This enzyme facilitates the condensation of N-Acetyl-D-[1,2,3-¹³C₃]neuraminic acid with cytidine triphosphate (CTP), with the release of pyrophosphate. mdpi.com This reaction is a critical step in providing the necessary labeled donor for studies involving the biosynthesis of sialylated glycans. nih.gov
Enzymatic Reaction: N-Acetyl-D-[1,2,3-¹³C₃]neuraminic Acid + CTP CMP-[1,2,3-¹³C₃]Neu5Ac + PPi
For preparative synthesis, CMAS is often produced recombinantly. mdpi.comharvard.edu The gene for CMAS, for instance from Escherichia coli, can be overexpressed in a suitable host, purified, and then used as a biocatalyst. harvard.edu Alternatively, whole-cell systems using engineered microbial strains that co-express CMAS and other necessary enzymes have been developed for large-scale production of unlabeled CMP-Neu5Ac, a strategy adaptable for labeled compounds. nih.govmdpi.com
The synthesis is typically conducted in a buffered aqueous solution at a controlled pH, often around 7.5. nih.gov Key components and typical conditions for the enzymatic reaction are detailed in the table below. The successful formation of the labeled sugar nucleotide can be monitored and purified using methods such as high-performance liquid chromatography (HPLC) and ion-exchange chromatography. nih.govmdpi.com The use of the ¹³C₃-labeled precursor allows for the tracking of the sialic acid moiety in subsequent biological reactions through techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry. sigmaaldrich.comnih.gov
Table 1: Components for the Enzymatic Synthesis of CMP-[1,2,3-¹³C₃]Neu5Ac
| Component | Role | Common Source/Notes |
| N-Acetyl-D-[1,2,3-¹³C₃]neuraminic Acid | Substrate | Commercially available isotopically labeled precursor. sigmaaldrich.comisotope.com |
| Cytidine Triphosphate (CTP) | Substrate | Energy source for the activation of the sialic acid. mdpi.com |
| CMP-Neu5Ac Synthetase (CMAS) | Biocatalyst | Enzyme that catalyzes the formation of the phosphodiester bond. Often from recombinant E. coli. mdpi.comharvard.edu |
| Magnesium Chloride (MgCl₂) or Manganese Chloride (MnCl₂) | Cofactor | Divalent cations are typically required for enzyme activity. nih.gov |
| Buffer (e.g., Tris-HCl) | Reaction Medium | Maintains a stable pH (e.g., 7.5) for optimal enzyme function. nih.gov |
| Pyrophosphatase (optional) | Auxiliary Enzyme | Can be added to hydrolyze the pyrophosphate (PPi) byproduct, driving the reaction equilibrium towards product formation. |
Advanced Analytical Spectroscopies and Separations Utilizing N Acetyl D 1,2,3 13c3 Neuraminic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
The introduction of ¹³C labels at C1, C2, and C3 of N-acetylneuraminic acid amplifies NMR signals from these nuclei, facilitating a range of detailed structural and dynamic studies in solution.
Detection and Quantification of Acyclic Tautomeric Forms (Keto, Keto Hydrate, Enol) in Aqueous Solutions by ¹³C NMR
In aqueous solutions, N-acetylneuraminic acid exists in equilibrium between its dominant cyclic pyranose forms (α and β anomers) and minor acyclic tautomers. The low natural abundance and concentration of these acyclic forms make them difficult to detect and quantify using standard NMR methods. However, the use of N-Acetyl-D-[1,2,3-¹³C₃]neuraminic acid overcomes this limitation. acs.orgresearchgate.net
¹³C NMR spectroscopy of solutions prepared with the labeled compound allows for the direct observation and quantification of the keto, keto hydrate, and enol forms. acs.org At a pH of 2, in addition to the primary pyranose forms, the solution contains the keto form, identified by a C2 signal at approximately 198 ppm. acs.orgresearchgate.net Under these acidic conditions, the keto form accounts for about 0.7% of the total species. acs.orgresearchgate.net
Furthermore, spectra of the labeled isotopomers reveal signals attributed to enol forms, with carbons resonating at approximately 143 ppm and 120 ppm. acs.org Studies using [1,2,3-¹³C₃]Neu5Ac confirmed the presence of the enol form at about 0.5% at pH 2. acs.orgresearchgate.net This enol form becomes undetectable at a pH greater than 6.0. acs.orgresearchgate.net A distinct C2 signal at around 94 ppm has been identified as belonging to the C2 of the keto hydrate, which is present at approximately 1.9% at pH 2. acs.orgresearchgate.net
Tautomeric Forms of N-Acetyl-D-[1,2,3-¹³C₃]neuraminic Acid in Aqueous Solution at pH 2
| Tautomeric Form | Characteristic ¹³C NMR Signal (ppm) | Approximate Abundance (%) |
|---|---|---|
| Keto | ~198 (C2) | ~0.7 |
| Keto Hydrate | ~94 (C2) | ~1.9 |
| Enol | ~143 and ~120 | ~0.5 |
Data derived from studies on ¹³C-labeled N-acetylneuraminic acid. acs.orgresearchgate.net
Conformational Analysis and Dynamics of N-Acetyl-D-[1,2,3-¹³C₃]neuraminic Acid Structures
NMR studies of N-Acetyl-D-[1,2,3-¹³C₃]neuraminic acid provide significant insights into its conformational preferences and dynamics in solution. The compound primarily exists as an equilibrium of α- and β-pyranose anomers. researchgate.net The relative populations of these anomers can be precisely determined. For instance, at pH 8, the equilibrium consists of approximately 7.5% α-pyranose and 92.1% β-pyranose, with the acyclic keto form making up only 0.4%. researchgate.net
The ¹³C labeling is also crucial for probing the conformation of the glycerol (B35011) side-chain. nih.gov Specific J-couplings, which are more readily measured in the labeled compound, are sensitive to the torsional angles within this side-chain, allowing for a detailed description of its preferred orientation in solution. nih.gov
J-Coupling Analysis for Stereochemical Assignment and Structural Elucidation
The measurement of one-bond and long-range heteronuclear coupling constants (J-couplings) is a cornerstone of NMR-based structural elucidation. The use of N-Acetyl-D-[1,2,3-¹³C₃]neuraminic acid makes the measurement of ¹³C-¹H and ¹³C-¹³C J-couplings more feasible and accurate. nih.gov These couplings are highly dependent on molecular geometry, providing critical stereochemical information.
Key findings from J-coupling analysis include:
Anomeric Configuration: The geminal coupling constant ²J(C2,H3ax/eq) shows a clear dependence on the anomeric configuration (α or β), complementing the information derived from the vicinal ³J(C1,H3ax/eq) values. nih.gov
Torsional Angles: J-couplings involving C2 are sensitive to the C1-C2 bond torsion, offering a window into the rotational dynamics around this bond. nih.gov
Side-Chain Conformation: The long-range coupling constant ⁴J(C2,H7) is sensitive to the conformation of the glycerol side-chain. nih.gov
Enol Configuration: Theoretical calculations, specifically solvated Density Functional Theory (DFT), have shown that the ²J(C2,H3) coupling in cis and trans enols has a similar magnitude but opposite sign, making this J-coupling a potentially powerful tool for distinguishing between these enol configurations in solution. acs.org
Application in Glycan Structural Characterization on Glycoproteins
N-Acetyl-D-[1,2,3-¹³C₃]neuraminic acid can be enzymatically incorporated onto the termini of glycan chains of glycoproteins. This isotopic labeling strategy enables the study of sialylated glycoproteins by NMR with high sensitivity and specificity, even in large and complex systems. nih.gov
In one application, human immunoglobulin G Fc (IgG Fc) was first desialylated and then enzymatically sialylated using ¹³C₁,₂,₃-N-acetylneuraminic acid. nih.gov This produced a glycoprotein (B1211001) with a single, isotopically labeled sialic acid on the α1-3 branch of the Asn297 N-glycan. nih.gov Advanced 2D NMR experiments, designed with filter elements to suppress signals from natural abundance ¹³C, were then used to correlate the chemical shifts of H3, C1, and C2 of the labeled sialic acid. nih.gov These chemical shifts are sensitive to the glycosidic linkage and its conformation, providing detailed structural information about the glycan terminus in the context of the full glycoprotein. nih.gov
Solvent Deuterium (B1214612) Exchange Studies for Proton Dynamics
Solvent deuterium exchange experiments, where the solvent is changed from H₂O to D₂O, are used to probe the accessibility and exchange rates of protons within a molecule. When applied to N-Acetyl-D-[1,2,3-¹³C₃]neuraminic acid, these studies reveal insights into the dynamics of the protons at the C3 position. acs.org
At a p²H of 8.0, there is a rapid incorporation of deuterium from the D₂O solvent at the H3axial position in the pyranose forms, which is followed by a slower exchange at the H3equatorial position. acs.org This selective exchange is presumed to occur via the acyclic keto form. To account for the observed stereoselectivity, it is proposed that the acyclic keto form must adopt a pseudo-cyclic conformation in solution. acs.org The use of ¹³C-labeled material is advantageous in these studies as it allows for the unambiguous monitoring of the structural and dynamic consequences of deuterium incorporation. acs.orgresearchgate.net
Mass Spectrometry (MS) Methodologies for Isotope Ratio Analysis and Metabolite Profiling
N-Acetyl-D-[1,2,3-¹³C₃]neuraminic acid serves as an ideal internal standard for quantitative analysis by isotope dilution mass spectrometry. Its chemical properties are nearly identical to the unlabeled analyte, N-acetylneuraminic acid, but it is distinguishable by its higher mass (M+3). sigmaaldrich.comnih.gov
A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the precise quantification of free and total sialic acid in biological fluids like urine. nih.gov In this method, urine samples are derivatized and analyzed by reverse-phase HPLC, using N-Acetyl-D-[1,2,3-¹³C₃]neuraminic acid as the internal standard. nih.gov Detection is performed by a tandem mass spectrometer with an electrospray ionization source operating in positive mode. nih.gov
The specific mass transitions monitored in multiple reaction monitoring (MRM) mode provide high selectivity and sensitivity.
LC-MS/MS Parameters for Sialic Acid Quantification
| Parameter | Value |
|---|---|
| Internal Standard | N-Acetyl-D-[1,2,3-¹³C₃]neuraminic Acid |
| Mass Transition (Analyte) | m/z 366 → 330 |
| Mass Transition (Internal Standard) | m/z 369 → 333 |
| Limit of Quantification | 1.40 µM |
| Linearity Range | Up to 1000 µM |
| Within-Assay Precision (CV%) | 3.22% to 5.95% |
| Between-Assay Precision (CV%) | 5.15% to 7.65% |
Data derived from a validated LC-MS/MS method for urine sialic acid analysis. nih.gov
This stable isotope dilution method is highly accurate and reproducible, making it suitable for clinical applications such as screening for sialic acid storage disorders and other metabolic profiling studies. nih.govsigmaaldrich.com
Table of Mentioned Compounds
| Compound Name | Abbreviation / Other Names |
|---|---|
| N-Acetyl-D-[1,2,3-¹³C₃]neuraminic Acid | [1,2,3-¹³C₃]Neu5Ac, ¹³C₁,₂,₃-N-acetylneuraminic acid |
| N-Acetylneuraminic Acid | Neu5Ac, Sialic Acid |
| Immunoglobulin G Fc | IgG Fc |
Quantification of ¹³C-Labeled Sialic Acid and its Derivatives in Biological Samples
The precise measurement of sialic acids in biological matrices is essential for understanding their roles in health and disease. nih.gov The use of N-Acetyl-D-[1,2,3-¹³C₃]neuraminic acid ([¹³C₃]Neu5Ac) as an internal standard significantly enhances the accuracy and reliability of quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnd.edu
In mass spectrometry, stable isotope dilution analysis is a gold-standard quantification technique. This method involves adding a known amount of the isotopically labeled standard, such as [¹³C₃]Neu5Ac, to a biological sample. nih.gov Because the labeled standard is chemically identical to the endogenous analyte, it co-purifies through all sample preparation steps, correcting for analyte loss during extraction and for variations in ionization efficiency during MS analysis. nih.govjst.go.jp For instance, in high-performance liquid chromatography-mass spectrometry (HPLC-MS) analysis of human plasma, [¹³C₃]Neu5Ac is spiked into samples to serve as a standard for the accurate quantification of native Neu5Ac and its derivatives. nih.gov The analyte and the standard are distinguished by their mass-to-charge (m/z) ratio, with the labeled compound appearing at a +3 m/z shift. sigmaaldrich.com The ratio of the peak areas of the endogenous analyte to the labeled internal standard allows for precise calculation of the analyte's concentration. elsevierpure.com
¹³C NMR spectroscopy offers another powerful, non-destructive method for quantifying different forms of sialic acid in solution. nd.edu Aqueous solutions of N-acetylneuraminic acid exist as an equilibrium of different tautomeric forms. By using selectively ¹³C-labeled Neu5Ac, including [1,2,3-¹³C₃]Neu5Ac, researchers can detect and quantify these various forms, such as the α- and β-pyranoses, and the less abundant acyclic keto and enol forms. nd.edunih.gov Studies using ¹³C NMR have successfully quantified the relative percentages of these species in solution at different pH levels, providing insights into the chemical behavior of sialic acid under physiological conditions. nd.eduresearchgate.net
| Tautomeric Form | Relative Abundance (%) |
|---|---|
| β-Pyranose | 91.2 |
| α-Pyranose | 5.8 |
| Keto Hydrate (gem-diol) | 1.9 |
| Keto | 0.7 |
| Enol | 0.5 |
Fragmentation Pattern Analysis for Structural Confirmation of Labeled Species
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a cornerstone for the structural analysis of sialylated glycans. The fragmentation pattern provides a fingerprint that helps to confirm the identity and structure of a compound. nih.gov Sialic acids are notoriously labile and can be easily lost during MS analysis. nih.govjst.go.jp Chemical derivatization is often employed to stabilize the sialic acid residue, preventing this in-source fragmentation. jst.go.jp
When analyzing N-Acetyl-D-[1,2,3-¹³C₃]neuraminic acid, the three ¹³C atoms serve as an unmistakable signature in the mass spectrum. Upon fragmentation, any fragment ion that retains the first three carbons of the neuraminic acid backbone will exhibit a mass that is 3 Daltons higher than the corresponding fragment from the unlabeled molecule. This predictable mass shift is invaluable for confirming the presence of the labeled sialic acid within a larger glycan structure and for distinguishing it from other isobaric species.
The analysis of MS/MS spectra reveals diagnostic ions characteristic of sialic acids. nih.govbiorxiv.org For example, fragment ions corresponding to the loss of water ([Neu5Ac–H₂O]⁺) and the intact sialic acid ion ([Neu5Ac]⁺) are commonly observed. nih.gov In a sample containing [¹³C₃]Neu5Ac, these diagnostic ions would be detected at m/z values shifted by +3. This allows for unambiguous assignment of sialic acid-containing fragments, even in complex mixtures. By comparing the fragmentation patterns of labeled and unlabeled standards, the specific fragmentation pathways of sialylated compounds can be mapped with high confidence.
| Fragment Ion Description | Unlabeled Neu5Ac (m/z) nih.gov | [1,2,3-¹³C₃]Neu5Ac (Predicted m/z) |
|---|---|---|
| [M+H]⁺ (Precursor Ion) | 309.11 | 312.12 |
| [M+H-H₂O]⁺ | 292.10 | 295.11 |
| [M+H-2H₂O]⁺ | 274.09 | 277.10 |
Chromatographic Separation Techniques (e.g., HPLC, GC) for ¹³C-Labeled Compound Isolation and Analysis
Chromatographic techniques are fundamental for the isolation and analysis of sialic acids from complex biological mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are two of the most powerful methods employed for this purpose, often coupled with mass spectrometry for detection and quantification. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC)
HPLC is widely used for the analysis of sialic acids due to its versatility and high resolution. nih.gov Reversed-phase (RP) HPLC is a common approach, often requiring pre-column derivatization to enhance the retention and detection of the highly polar sialic acids. lcms.cz A popular derivatization agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the α-keto acid functionality of sialic acids to form a highly fluorescent derivative. lcms.czthermofisher.com This allows for sensitive fluorescence detection. When analyzing N-Acetyl-D-[1,2,3-¹³C₃]neuraminic acid, the derivatization and chromatographic behavior are identical to the unlabeled compound, but its identity is confirmed by a mass spectrometer detector. nih.gov
Ion-pairing reversed-phase HPLC is another method that allows for the separation of underivatized sialic acids. nih.gov An ion-pairing agent, such as triisopropanolamine, is added to the mobile phase to interact with the anionic carboxyl group of sialic acid, increasing its retention on a nonpolar stationary phase like a C18 column. nih.gov Furthermore, hydrophilic interaction liquid chromatography (HILIC) is also well-suited for separating polar compounds like sialic acids.
Gas Chromatography (GC)
Gas chromatography, typically coupled with mass spectrometry (GC-MS), is another robust technique for sialic acid analysis. Due to their low volatility, sialic acids must be chemically derivatized prior to GC analysis. nih.gov A common derivatization procedure involves trimethylsilylation (TMS), which converts the polar hydroxyl and carboxyl groups into volatile trimethylsilyl (B98337) ethers and esters. nih.gov The resulting TMS-derivatized N-Acetyl-D-[1,2,3-¹³C₃]neuraminic acid can be separated from other metabolites on a GC column and identified by its characteristic retention time and mass spectrum. GC-MS analysis of ¹³C-labeled metabolites is a powerful approach for metabolic flux analysis, allowing researchers to trace the pathways of carbon atoms through cellular metabolism. nih.gov
| Technique | Column Type | Mobile Phase/Eluent Example | Derivatization | Reference |
|---|---|---|---|---|
| RP-HPLC | C18 | Isocratic; Acetonitrile:Methanol:Water (9%:7%:84%) | DMB (Fluorescence Detection) | lcms.cz |
| Ion-Pairing RP-HPLC | C18 | TIP (triisopropanolamine) buffer solution | None (UV Detection) | nih.gov |
| GC-MS | Capillary Column (e.g., DB-5ms) | Helium carrier gas with temperature gradient | Trimethylsilylation (TMS) | nih.gov |
Applications in Metabolic Pathway Elucidation and Glycoconjugate Biosynthesis Research
Investigation of Sialic Acid Metabolic Flux and Biosynthetic Pathways
Metabolic flux analysis using ¹³C-labeled substrates is a cornerstone technique for quantifying the rates of metabolic reactions within a living cell. nih.govnih.gov By introducing N-Acetyl-D-[1,2,3-¹³C₃]neuraminic Acid or its ¹³C-labeled precursors into a biological system, scientists can trace the flow of carbon atoms through the intricate network of sialic acid metabolism. nih.govbiorxiv.org
The use of ¹³C-labeled precursors, such as [¹³C₆]glucose, allows researchers to monitor the incorporation of carbon into the sialic acid backbone. biorxiv.org This process is crucial for understanding how different metabolic pathways contribute to the intracellular pool of nucleotide sugar precursors required for glycan synthesis. biorxiv.orgtdl.org
Studies have shown that by feeding cells ¹³C-labeled glucose, the isotopic enrichment can be tracked as it flows through glycolysis and into pathways like the hexosamine biosynthetic pathway, ultimately leading to the synthesis of CMP-Neu5Ac. biorxiv.org The specific labeling pattern in the resulting Neu5Ac molecules, detected by mass spectrometry, reveals the activity of the biosynthetic routes. nih.gov For instance, analyzing the mass isotopologue distribution of sialic acid and its precursors provides quantitative data on the relative contributions of different carbon sources to its synthesis. nih.govnih.gov This approach has been instrumental in comparing metabolic routing in different cell states, such as contrasting cancer cells with non-cancerous cells or observing metabolic shifts during immune cell activation. biorxiv.org
The de novo biosynthesis of sialic acid is a fundamental process in vertebrates, occurring through a series of four enzymatic steps in the cytosol. nih.gov Isotopic tracing has been essential in confirming and elucidating this pathway in various biological systems.
The established vertebrate pathway proceeds as follows:
Epimerization: Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is converted to N-acetylmannosamine (ManNAc).
Phosphorylation: ManNAc is phosphorylated by ATP to form ManNAc-6-phosphate (ManNAc-6P). These first two steps are catalyzed by the bifunctional enzyme GNE/MNK.
Condensation: Sialic acid synthase (SAS) catalyzes the condensation of ManNAc-6P with phosphoenolpyruvate (B93156) (PEP).
Dephosphorylation: The resulting N-acetylneuraminic acid 9-phosphate (Neu5Ac-9P) is dephosphorylated to yield Neu5Ac. nih.gov
In contrast, bacterial systems can utilize different pathways. For example, in Escherichia coli K1, research has shown that Neu5Ac synthesis occurs not through a synthase that uses phosphoenolpyruvate, but via the action of NeuAc lyase, which condenses N-acetyl-D-mannosamine directly with pyruvate (B1213749). nih.gov The use of labeled substrates in crude cell extracts and fractionated enzymatic assays was critical to differentiating these mechanisms and identifying NeuAc lyase as the key enzyme in this system. nih.gov
Table 1: Key Enzymes in De Novo Sialic Acid Biosynthesis
| Enzyme | Pathway Step | System | Reference |
|---|
Enzymatic Reaction Mechanism Studies with ¹³C-Labeled Substrates
N-Acetyl-D-[1,2,3-¹³C₃]neuraminic Acid and its activated form, CMP-[1,2,3-¹³C₃]Neu5Ac, are invaluable for detailed investigations into the enzymes that synthesize and degrade sialoglycans. The ¹³C labels act as probes, allowing for detection by NMR and MS to clarify reaction kinetics, specificity, and mechanisms. nih.govnih.gov
Sialyltransferases are enzymes that transfer Neu5Ac from an activated donor, CMP-Neu5Ac, to acceptor glycoconjugates. nih.govnih.gov Using CMP-Neu5Ac labeled at the C1, C2, and C3 positions allows for precise monitoring of the transfer reaction.
In one study, ¹³C-CMP-Neu5Ac was used to enzymatically label the glycans of the sialyltransferase ST6Gal-I itself. nih.gov The native sialic acids were first removed using a neuraminidase, and then the enzyme was incubated with the ¹³C-labeled donor substrate. nih.gov The incorporation of the ¹³C-Neu5Ac was monitored using advanced NMR techniques. A 3D NMR experiment correlating the ¹H-¹³C₃-¹³C₂ atoms of the sugar ring revealed chemical shift dispersion, indicating the presence of chemically distinct glycan sites on the enzyme. nih.gov This approach provides detailed, site-specific information about the enzyme's autoglycosylation and its interaction with its substrate that would be difficult to obtain otherwise. Kinetic studies using such labeled donors can provide precise values for parameters like Kₘ and Vₘ by accurately quantifying the labeled product formed over time. nih.gov
Neuraminidases, or sialidases, are glycoside hydrolases that cleave terminal sialic acid residues from glycoconjugates. wikipedia.orgwikipedia.org This action is critical in many biological processes, including viral release from host cells. wikipedia.orgyoutube.com The mechanism of this cleavage can be investigated using ¹³C-labeled substrates.
The catalytic mechanism of influenza virus neuraminidase is understood to proceed through a transition state that leads to an oxocarbocation intermediate (a sialosyl cation). wikipedia.org The use of N-Acetyl-D-[1,2,3-¹³C₃]neuraminic Acid in kinetic assays allows for highly sensitive and specific quantification of the enzyme's activity. An isotope dilution mass spectrometry method has been developed where the labeled compound serves as an internal standard. nih.gov The enzymatic reaction is performed, and the amount of unlabeled Neu5Ac released from a substrate is precisely measured against the known concentration of the ¹³C₃-labeled standard. nih.gov This technique allows for accurate determination of enzyme activity and specificity towards different sialyl linkages (e.g., α-2,3 vs. α-2,6). nih.gov
Table 2: Mass Spectrometry Transitions for Neuraminidase Activity Assay
| Compound | Ionization Mode | Parent Ion (m/z) | Fragment Ions (m/z) | Use | Reference |
|---|---|---|---|---|---|
| N-Acetyl-D-neuraminic acid | Negative ESI | 308 | 87 (Quantification), 170 (Confirmation) | Product Measurement | nih.gov |
| N-Acetyl-D-[1,2,3-¹³C₃]neuraminic acid | Negative ESI | 311 | 90 (Quantification), 173 (Confirmation) | Internal Standard | nih.gov |
Sialic acid O-acetylesterases are enzymes that catalyze the removal of O-acetyl groups from the side chain (at positions C4, C7, C8, and/or C9) of sialic acid residues. This de-O-acetylation is a key regulatory modification, influencing biological recognition and the susceptibility of sialosides to cleavage by neuraminidases. In human erythrocytes, a cytosolic sialic acid-specific O-acetylesterase has been identified and is believed to be involved in the recycling of O-acetylated sialic acids. nih.gov Evidence suggests this enzyme may be identical to esterase D, a genetic marker linked to certain diseases. nih.gov
While N-Acetyl-D-[1,2,3-¹³C₃]neuraminic Acid is not directly labeled on the acetyl group, it can be used as a substrate to study the fate of the sialic acid molecule after the O-acetyl group has been removed by the esterase. By creating a dually labeled substrate (e.g., ¹³C₃ on the backbone and ¹⁴C or ²H on the O-acetyl group), researchers could simultaneously track the release of the acetyl group and the subsequent metabolic processing of the resulting ¹³C₃-Neu5Ac core. This would help to fully delineate the recycling pathway and confirm the fate of the sialic acid product within the cell.
Analysis of Glycoprotein (B1211001) and Glycolipid Sialylation Patterns and Heterogeneity
The use of stable isotope-labeled compounds, such as N-Acetyl-D-[1,2,3-13C3]neuraminic Acid, is a powerful strategy for dissecting the complex processes of glycoprotein and glycolipid biosynthesis. nih.gov By introducing this labeled precursor into cellular systems, researchers can trace its metabolic incorporation into newly synthesized glycoconjugates. nih.govsilantes.com This metabolic labeling approach, often coupled with mass spectrometry, allows for the differentiation of pre-existing glycans from those synthesized during the experimental timeframe. The distinct mass shift of +3 Daltons conferred by the three ¹³C atoms in this compound enables the precise tracking and relative quantification of sialylated molecules. sigmaaldrich.com This method is instrumental in studying the dynamics of sialylation, revealing how patterns of glycosylation change in response to various physiological stimuli, developmental stages, or disease states. nih.govnih.gov The analysis of sialylated glycans is critical for understanding their biological roles, but their labile nature makes mass spectrometric analysis challenging; chemical derivatization and isotopic labeling are key strategies to overcome these difficulties. nih.govnih.gov
Isotopic labeling with precursors like this compound is a cornerstone of modern glycoproteomics for determining the specific sites of sialylation on a protein. nih.gov In a typical experiment, cells are cultured in media containing the ¹³C-labeled sialic acid precursor. As cells synthesize new glycoproteins, the labeled sialic acid is incorporated at terminal positions on N-glycans and O-glycans. nih.gov Following protein isolation and digestion into peptides, mass spectrometry is used to identify the glycopeptides.
The key advantage of this method is the clear distinction between unlabeled (naturally abundant ¹²C) and labeled (¹³C) glycopeptides. A glycopeptide that has incorporated one molecule of this compound will exhibit a mass-to-charge (m/z) ratio that is 3 Daltons higher than its unlabeled counterpart. sigmaaldrich.com This mass difference allows for unambiguous identification and relative quantification of glycosylation at specific asparagine (N-linked) or serine/threonine (O-linked) residues. nih.gov This approach, often part of a broader strategy like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), enables precise comparison of sialylation site occupancy under different experimental conditions. silantes.com The ability to perform linkage-selective derivatization in conjunction with isotopic labeling further enhances the specificity of the analysis, allowing researchers to distinguish between α-2,3- and α-2,6-linked sialic acid isomers at particular sites. rsc.org
Table 1: Theoretical Mass Shifts in Site-Specific Sialylation Analysis This interactive table illustrates the expected mass-to-charge (m/z) values for a hypothetical glycopeptide after incorporation of either natural or isotopically labeled N-Acetylneuraminic Acid (Neu5Ac). The analysis assumes a peptide with a specific base mass, which is then modified by a glycan structure.
| Base Peptide Sequence | Glycan Structure Attached | Neu5Ac Type | Total Mass (Da) of Glycopeptide | Resulting m/z (for z=2) |
| Val-Gly-Asn-Ile-Ser-Lys | Biantennary, monosialylated | Natural (¹²C) Neu5Ac | 3050.3 | 1525.15 |
| Val-Gly-Asn-Ile-Ser-Lys | Biantennary, monosialylated | N-Acetyl-D-[1,2,3-¹³C₃]neuraminic Acid | 3053.3 | 1526.65 |
| Val-Gly-Asn-Ile-Ser-Lys | Biantennary, disialylated | Natural (¹²C) Neu5Ac | 3341.4 | 1670.70 |
| Val-Gly-Asn-Ile-Ser-Lys | Biantennary, disialylated | N-Acetyl-D-[1,2,3-¹³C₃]neuraminic Acid | 3347.4 | 1673.70 |
| Phe-Thr-Gly-Ser-Asp-Arg | O-linked Core 1, sialylated | Natural (¹²C) Neu5Ac | 2389.1 | 1194.55 |
| Phe-Thr-Gly-Ser-Asp-Arg | O-linked Core 1, sialylated | N-Acetyl-D-[1,2,3-¹³C₃]neuraminic Acid | 2392.1 | 1196.05 |
The biosynthesis of glycans is a sequential process involving the coordinated action of various glycosyltransferases. nih.gov this compound can be used as a metabolic probe in pulse-chase style experiments to investigate the kinetics of glycan chain elongation and the mechanisms of termination. Sialic acids are typically added as the final monosaccharide, capping the glycan chain.
By introducing a "pulse" of the ¹³C₃-labeled sialic acid precursor to cells, researchers can track its appearance on nascent glycan chains over time. Samples taken at various time points after the pulse can be analyzed by mass spectrometry to determine the rate at which the labeled sialic acid appears on different classes of glycoproteins and glycolipids. This provides insights into the flux through the sialylation pathway. nih.gov Furthermore, this technique can help identify points of regulation and termination. For example, by observing the relative abundance of labeled, fully elongated (sialylated) glycans versus truncated, unlabeled intermediates, scientists can infer the efficiency of sialyltransferases and identify factors that may lead to incomplete glycan synthesis or premature termination of the chain. This is particularly relevant in studying cancer biology, where altered glycosylation, including changes in terminal sialylation, is a common feature. nih.gov
Research into Sialic Acid Lactone Formation and Isomerization Mechanisms
Sialic acid residues can undergo intramolecular cyclization to form lactones, a modification that can alter the chemical properties and biological recognition of the parent glycoconjugate. nih.govrsc.org The formation of these lactones is particularly relevant in chemical derivatization strategies used to distinguish between sialic acid linkage isomers by mass spectrometry. nih.govmdpi.com Specifically, in the presence of a carboxyl group activator, α2,3-linked sialic acids tend to form lactones with a subterminal sugar, while α2,6-linked sialic acids are more likely to undergo esterification or amidation. nih.govresearchgate.net
The use of this compound is an ideal tool for investigating the precise chemical mechanisms of lactone formation and isomerization. By tracking the three labeled carbon atoms through the reaction using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or tandem mass spectrometry, researchers can elucidate the bond rearrangements that occur during lactonization. For instance, isotopic labeling can help confirm the proposed mechanism of transesterification, where a hydroxyl group from a neighboring saccharide attacks the carboxyl carbon (C1) of sialic acid. nih.gov The stable isotope label provides a clear and unambiguous marker to follow the fate of the sialic acid backbone during these chemical transformations, helping to resolve ambiguities about the structure of lactone intermediates and the pathways of their formation and hydrolysis. nih.govresearchgate.net
Table 2: Characteristics of Sialic Acid Lactone Formation This interactive table summarizes findings on the formation of different sialic acid lactones based on linkage and reaction conditions, as described in chemical and biochemical studies.
| Lactone Type | Sialic Acid Linkage | Common Formation Condition | Stability/Notes | Reference |
| 1" → 2' Lactone | α2,3-linked | Treatment with glacial acetic acid on model glycopeptides. | Found to be a stable product in aqueous solution over 30 days. | rsc.org |
| 1" → 4' Lactone | α2,3-linked | Treatment with glacial acetic acid on model glycopeptides. | Undergoes slow hydrolysis in aqueous solution. Was the major product for a MUC1 glycopeptide. | rsc.org |
| C2 Lactone | α2,3-linked | One-pot derivatization with carboxyl activator (e.g., EDC) and catalyst. | Confirmed by NMR as the exclusive intermediate in a sialyllactose standard. Prerequisite for efficient amidation. | nih.gov |
| No Lactone Formation | α2,6-linked | Treatment with glacial acetic acid; or one-pot derivatization protocols. | Undergoes ethyl esterification or amidation instead of lactonization under these conditions. | rsc.orgmdpi.com |
Exploration of Glycobiological Processes and Molecular Interactions Using N Acetyl D 1,2,3 13c3 Neuraminic Acid
Defining Glycan Structure-Function Relationships via Isotopic Probing
The precise structure of sialic acid is fundamental to its function, and isotopic labeling is a key method for its detailed characterization. The use of N-Acetyl-D-[1,2,3-13C3]neuraminic acid has been instrumental in studying the different forms the molecule adopts in solution. In aqueous environments, N-acetylneuraminic acid exists in equilibrium between its cyclic pyranose forms and various acyclic forms (keto, keto hydrate, and enol). nih.gov
By analyzing this compound with ¹³C NMR spectroscopy, researchers can detect and quantify these low-abundance acyclic variants, which are often difficult to observe using other methods. nih.gov For instance, studies have successfully identified unique signals corresponding to the keto and enol forms, revealing their relative prevalence at different pH levels. nih.gov This ability to define the structural landscape of sialic acid under physiological conditions is crucial for understanding how its different conformations might influence receptor recognition and enzymatic processing.
A study utilizing [1,2,3-¹³C₃]N-acetyl-neuraminic acid provided quantitative data on the presence of these acyclic forms at a pH of 2.
| Tautomeric Form | C2 Chemical Shift (ppm) | C3 Chemical Shift (ppm) | Abundance at pH 2 (%) |
| Keto | ~198 | --- | ~0.7 |
| Enol | ~143 | ~120 | ~0.5 |
| Keto Hydrate | ~94 | --- | ~1.9 |
| This table is based on data from a study analyzing ¹³C-labeled N-acetyl-neuraminic acid in aqueous solution. nih.gov |
Furthermore, isotopic labeling with ¹³C allows for the enzymatic addition of labeled sialic acid to glycoproteins, such as through the action of α-2,6-sialyltransferase (ST6Gal-I). nih.govlgcstandards.com This enables NMR-based structural studies of glycans while they are still attached to their native proteins, providing insights into how the protein environment influences glycan conformation and function. nih.govlsu.edu The ¹³C labels at positions C1, C2, and C3 are particularly useful as they are located at the core of the sialic acid structure, making them sensitive probes of the glycosidic linkage and local molecular environment. nih.govnih.gov
Investigating Post-Glycosylation Modifications of Sialic Acids (e.g., O-acetylation) and Their Functional Consequences
Sialic acids on cellular glycans can undergo various natural chemical modifications after their incorporation, with O-acetylation being one of the most common and biologically significant. omicronbio.comnih.gov These modifications, occurring at the C4, C7, C8, or C9 positions, create a diverse array of sialic acid structures that can dramatically alter biological recognition events. oup.comnih.gov For example, 9-O-acetylation of the ganglioside GD3 can convert it from a pro-apoptotic molecule to an anti-apoptotic one. oup.com Such modifications are critical in host-pathogen interactions, where they can either mask or create binding sites for viruses and bacteria. nih.govnih.gov
While direct studies detailing the use of this compound to trace O-acetylation are not extensively published, this isotopically labeled compound is an ideal substrate for such investigations. By introducing ¹³C-labeled sialic acid into cells, researchers can use NMR and mass spectrometry to monitor the subsequent O-acetylation events. The ¹³C labels provide a distinct spectroscopic signature, allowing for the precise tracking of the labeled sialic acid as it is processed by sialic acid O-acetyltransferases (SOATs). This approach would enable the elucidation of the kinetics and specificity of these enzymes and help decipher how specific O-acetylation patterns are generated and regulated within the cell.
Studies on Sialic Acid-Binding Lectins and Receptors
Lectins are proteins that bind to specific carbohydrate structures and are crucial mediators of cellular recognition. Sialic acid-binding lectins, such as Siglecs and selectins, play vital roles in immune regulation and inflammation. oup.comnih.gov The specificity of these lectins can be exquisitely sensitive to the way sialic acid is presented, including its linkage to the underlying glycan (e.g., α2,3 vs. α2,6) and the presence of modifications like O-acetylation or sulfation. nih.govnih.govbiorxiv.org
This compound is a valuable tool for dissecting these interactions using NMR spectroscopy. isotope.com By incorporating the ¹³C-labeled sialic acid into a target glycan, researchers can monitor the chemical environment of the C1, C2, and C3 atoms upon binding to a lectin. Techniques like saturation transfer difference (STD) NMR can identify which parts of the sialic acid molecule are in closest contact with the protein receptor. mdpi.com The ¹³C labels provide specific probes to observe binding-induced conformational changes and to quantify binding affinities, offering a detailed view of the molecular basis for lectin specificity. nih.gov This is critical for understanding how lectins differentiate between the vast diversity of sialoglycans on a cell surface.
Elucidating Molecular Mechanisms of Glycan-Mediated Cell-Cell and Cell-Matrix Interactions
The dense layer of glycans on the cell surface, known as the glycocalyx, is a primary interface for interactions between cells and with the surrounding extracellular matrix (ECM). Sialic acids, as terminal residues on many of these glycans, are key players in mediating cell adhesion, signaling, and tissue organization. nih.govnih.gov For example, the interaction between low-density lipoprotein (LDL) and the proteoglycan perlecan (B1176706) in the arterial wall, a key event in atherosclerosis, is critically dependent on sialylated O-linked glycans on the perlecan core protein. nih.gov
Metabolic labeling of cellular glycans offers a powerful strategy to study these interactions directly in a cellular context. semanticscholar.org Cells can be cultured with this compound, which is metabolically incorporated into their cell-surface sialoglycans. nih.gov The ¹³C label then acts as a tracer, allowing researchers to follow the fate of these specific glycans during cell-cell or cell-matrix binding events. Using techniques like cross-linking mass spectrometry, it is possible to identify the specific glycoproteins and binding partners involved in these interactions, providing a direct link between a specific glycan structure and its interactive function on the cell surface. semanticscholar.orgrsc.org
Understanding the Role of Sialic Acids in Regulating Glycome Dynamics
The cellular glycome is not static; it is a dynamic system with continuous synthesis, modification, and turnover of glycans. This dynamic nature allows cells to rapidly alter their surface properties in response to developmental cues or environmental stimuli. Understanding the flux through sialylation pathways is essential for comprehending how cells regulate their interactive surfaces.
Stable isotope labeling provides a means to quantify these dynamics. nih.gov this compound can be used as a metabolic tracer to measure the rate of sialic acid incorporation into the glycome and its subsequent turnover. isotope.comnih.gov For instance, by introducing a pulse of the labeled precursor to cells and monitoring the appearance and disappearance of the ¹³C signal in the cellular glycome over time using mass spectrometry, researchers can calculate the rates of glycan biosynthesis and degradation. Such quantitative flux analysis is crucial for understanding how sialic acid metabolism is regulated and how it is altered in disease states like cancer, where changes in sialylation are a common feature.
The use of [¹³C₃]sialic acid as an internal standard has been applied to quantify sialic acid levels in biological fluids, demonstrating its utility in metabolic studies. nih.gov
Advanced Methodological Development and Future Research Trajectories
Integration of N-Acetyl-D-[1,2,3-¹³C₃]neuraminic Acid Studies with Multi-Omics Approaches
The true power of N-Acetyl-D-[1,2,3-¹³C₃]neuraminic acid is realized when its use is integrated with high-throughput "omics" technologies. This combination allows for a systems-level understanding of glycan metabolism and function.
Glycoproteomics: Stable isotope labeling with analogs like ¹³C₃-NeuAc is a cornerstone of quantitative glycoproteomics. By introducing a known mass shift, the labeled glycans can be distinguished from their unlabeled counterparts in a mass spectrometer. This allows for the precise quantification of changes in sialylation on specific glycoproteins under different physiological or pathological conditions. For example, the Duplex Stable Isotope Labeling (DuSIL) approach uses isotopic methylamidation on sialic acids to enable the concurrent relative quantification of both neutral and sialylated glycans by MALDI-MS. bohrium.com
Metabolomics: Isotope tracing using ¹³C-labeled precursors is a powerful method to map metabolic flux. nih.govnih.gov By providing cells with ¹³C-labeled glucose, researchers can trace the incorporation of the ¹³C atoms into the building blocks of sialic acid and other glycans. nih.gov This approach directly measures the allocation of nutrients like glucose to glycan synthesis pathways, revealing how metabolic shifts, such as those in cancer cells, can remodel the cell-surface glycome. nih.govnih.gov The combination of stable isotope labeling and metabolomics has been used to directly observe glucose allocation into the monosaccharides of cell-membrane glycans, a feat not previously reported. nih.govnih.gov
Spatial Single-Cell Isotope Tracing: A frontier in multi-omics is the addition of spatial resolution. The recently developed ¹³C-SpaceM method combines imaging mass spectrometry for the spatially-resolved detection of ¹³C-labeled metabolites with microscopy. nih.gov This technique could be adapted to trace the incorporation of ¹³C₃-NeuAc, revealing single-cell heterogeneity in glycan synthesis and turnover within the complex architecture of a tissue. nih.gov
The integration of these approaches provides a multi-dimensional view of the role of sialylation, connecting metabolic inputs to functional outputs at the protein and cellular level.
Computational Modeling and Density Functional Theory (DFT) Calculations for Correlating Spectroscopic Data with Molecular Structures
While spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are essential for studying labeled glycans, interpreting the complex data they produce can be challenging due to the structural flexibility of carbohydrates and the limited dispersion of spectral signals. nih.govacs.org Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for bridging this gap.
DFT calculations can predict NMR chemical shifts with a high degree of accuracy. mdpi.comacs.org By comparing DFT-predicted shifts for various possible conformations of a glycan with the experimentally measured shifts from a sample containing N-Acetyl-D-[1,2,3-¹³C₃]neuraminic acid, researchers can determine the most probable three-dimensional structure of the molecule in solution. nih.govacs.org The ¹³C labels in the specific neuraminic acid analog provide additional, highly sensitive data points for these correlations.
Recent advancements have combined DFT calculations with machine learning (ML) algorithms. pnnl.govresearchgate.net These DFT+ML models are trained on large datasets of experimental and calculated NMR data, significantly improving the accuracy of chemical shift prediction over DFT alone. pnnl.gov This enhanced predictive power is crucial for unambiguously assigning the correct structures to complex sialoglycans and their isomers. pnnl.gov
A combined approach using NMR spectroscopy, molecular dynamics (MD) simulations, and DFT calculations has been successfully used to perform conformational analysis of sialic acid-containing glycans. nih.gov This powerful synergy allows for the precise determination of glycosidic torsional angles and the identification of subtle structural changes, providing a detailed picture of glycan shape and dynamics at an atomic level. nih.gov
Engineering of Metabolic Pathways for Enhanced Production of ¹³C-Labeled Glycans
The widespread use of ¹³C-labeled probes like N-Acetyl-D-[1,2,3-¹³C₃]neuraminic acid depends on their efficient production. Metabolic pathway engineering in microbial or cell-based systems offers a promising route for the enhanced biosynthesis of isotopically labeled glycans.
The core principle involves feeding cells a simple, isotopically labeled precursor, such as [¹³C]-glucose or [¹³C]-glutamine, and harnessing the cell's own metabolic machinery to build the desired complex glycan. nih.govacs.org For sialic acid, the hexosamine biosynthesis pathway (HBP) is key, as it produces the ManNAc precursor. nih.gov
Researchers can engineer host cells (e.g., E. coli, yeast, or mammalian cells like CHO or HEK) to improve the flux through these biosynthetic pathways. This can involve:
Overexpression of key enzymes: Increasing the expression of rate-limiting enzymes in the sialic acid biosynthetic pathway can boost production.
Knockout of competing pathways: Deleting genes for pathways that divert the ¹³C-labeled precursors away from glycan synthesis can channel more of the isotopic label into the desired product. nih.gov
Functional genomics: Using ¹³C-assisted metabolism analysis, where cells are fed ¹³C-labeled substrates, allows researchers to trace atom transitions, confirm pathway activity, and discover new enzymes or pathway variants that could be exploited for enhanced production. acs.org
These metabolic engineering strategies not only provide a cost-effective and scalable method for producing ¹³C-labeled glycans but also deepen our understanding of the metabolic networks that govern glycosylation.
Emerging Research Frontiers in Chemical Glycobiology and Systems Glycoscience Utilizing Stable Isotope Probes
The application of stable isotope probes like N-Acetyl-D-[1,2,3-¹³C₃]neuraminic acid is pushing the boundaries of glycobiology into new and exciting territories.
Chemical Glycobiology: The development of novel chemical probes continues to be a major frontier. nih.gov This includes creating probes that can report on the activity of specific enzymes involved in glycan processing in real-time within living cells. The synthesis of sialic acid analogs with unique isotopic signatures or bioorthogonal handles allows for the investigation of glycan function with increasing temporal and spatial resolution, moving from static snapshots to dynamic tracking of glycan trafficking and interactions. nih.gov
Systems Glycoscience: This emerging field aims to understand how the collective behavior of glycans (the "glycome") and their interacting proteins contributes to the function of cells, tissues, and organisms. Stable isotope tracing is central to this endeavor. By quantitatively tracking the flow of labeled atoms through metabolic and signaling networks, researchers can build comprehensive models of how the glycome is regulated and how it, in turn, regulates other cellular processes. The ¹³C-SpaceM method exemplifies this approach, enabling the study of metabolic heterogeneity at the single-cell level within a tissue context, which is a key goal of systems biology. nih.gov
Therapeutic and Diagnostic Development: A deeper understanding of sialic acid's role in disease, facilitated by these advanced probes, is opening new avenues for diagnostics and therapeutics. For example, identifying specific sialoglycan structures that are unique to cancer cells could lead to highly targeted therapies. The development of covalent drugs and chemoproteomic platforms that can identify small-molecule ligands for any protein represents another frontier where these probes could be used to validate targets and understand drug mechanisms of action.
The continued innovation in isotopic labeling, multi-omics integration, and computational analysis ensures that probes like N-Acetyl-D-[1,2,3-¹³C₃]neuraminic acid will remain at the forefront of discovery in the complex and vital field of glycoscience.
Q & A
How can N-Acetyl-D-[1,2,3-13C3]neuraminic Acid be validated for isotopic purity in metabolic flux analysis?
Level: Advanced
Methodological Answer:
Isotopic purity is critical for accurate metabolic flux studies. Validation typically involves high-resolution mass spectrometry (HR-MS) or nuclear magnetic resonance (NMR) to confirm the position-specific incorporation of ¹³C atoms. For HR-MS, isotopic peak distribution analysis should match theoretical patterns (e.g., m/z ratios for ¹³C3-labeled vs. unlabeled species). In UHPLC-MS workflows, the labeled compound is used as an internal standard to correct for ion suppression or matrix effects. For example, in neuraminidase activity assays, isotopic dilution with this compound enables precise quantification of sialic acid release by comparing labeled and unlabeled peak area ratios .
What experimental designs are optimal for distinguishing α2,3- vs. α2,6-linked sialic acids using isotopic labeling?
Level: Advanced
Methodological Answer:
Differentiating sialic acid linkages requires fragmentation-based mass spectrometry. Ion mobility spectrometry (IMS) coupled with collision-induced dissociation (CID) can isolate diagnostic fragments. For example, α2,3-linked sialic acids generate a distinct B3 fragment ion (m/z 657.3) with a drift time of ~25 ms, while α2,6-linked analogs show a drift time of ~27 ms. Incorporating ¹³C3-labeled N-acetylneuraminic acid as a reference standard ensures accurate fragment assignment by minimizing isotopic interference. This approach is validated for glycopeptides derived from human α1-antitrypsin and CHO cell lines .
How can enzymatic synthesis of sialic acid derivatives be optimized using ¹³C3-labeled substrates?
Level: Basic
Methodological Answer:
Enzymatic synthesis protocols often employ N-acetyl-D-glucosamine 2-epimerase (EC 5.1.3.8) and neuraminic acid lyase (EC 4.1.3.3) to convert labeled substrates into sialic acid derivatives. Key considerations include:
- Substrate-to-enzyme ratio : A 2:1 molar ratio minimizes side reactions.
- Isotope effects : ¹³C labeling may reduce reaction rates; kinetic parameters (e.g., Km and Vmax) must be re-evaluated.
- Purification : Anion-exchange chromatography followed by HPLC effectively isolates labeled products, with yield monitored via NMR or MS .
What strategies resolve discrepancies in sialylation efficiency between isotopic-labeled and unlabeled substrates?
Level: Advanced
Methodological Answer:
Discrepancies often arise from isotopic mass shifts altering enzyme-substrate interactions. To address this:
Control experiments : Compare labeled and unlabeled substrates under identical conditions (pH, temperature).
Kinetic isotope effect (KIE) analysis : Measure kcat/Km ratios to quantify enzymatic preference.
Cross-validation : Use orthogonal methods like fluorescence-based neuraminidase assays (e.g., NA-Fluor kit) alongside MS to confirm activity trends .
How is ¹³C3 labeling leveraged to study microbial sialic acid metabolism?
Level: Advanced
Methodological Answer:
In microbial systems, ¹³C3-labeled N-acetylneuraminic acid is used to trace carbon flux via isotopomer analysis. For example:
- Metabolic incorporation : Track ¹³C enrichment in downstream metabolites (e.g., mannosamine-6-phosphate) using GC-MS.
- Pathway validation : Knockout strains lacking nanA (sialic acid aldolase) should show no ¹³C incorporation, confirming pathway specificity.
- Dynamic flux analysis : Combine pulsed-labeling with computational modeling (e.g., INCA software) to quantify flux rates in real time .
What are the challenges in quantifying low-abundance sialic acid isoforms using isotopic labeling?
Level: Advanced
Methodological Answer:
Low-abundance isoforms require ultra-sensitive detection:
- Pre-concentration : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges enriches sialic acids prior to analysis.
- High-resolution MS : Orbitrap or Q-TOF platforms achieve sub-ppm mass accuracy, distinguishing isoforms (e.g., Neu5Ac vs. Neu5Gc).
- Internal standardization : Spiking with ¹³C3-labeled N-acetylneuraminic acid corrects for ionization variability, improving reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
